molecular formula C19H21ClFN3O2 B500344 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 851966-10-4

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B500344
CAS No.: 851966-10-4
M. Wt: 377.8g/mol
InChI Key: HSBGLAUNJJOYSR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and an acetamide moiety attached to a chloromethoxyphenyl group. Compounds of this nature are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reaction: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Acetamide Formation: The final step involves the acylation of the piperazine intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine rings are known to interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorophenyl group may enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-(3-fluorophenyl)piperazin-1-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its pharmacological properties and chemical reactivity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2/c1-26-18-7-6-14(20)12-16(18)22-19(25)13-23-8-10-24(11-9-23)17-5-3-2-4-15(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBGLAUNJJOYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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